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Compound of Interest

Compound Name:
6-(1-METHYL-PIPERIDIN-4-

YL)-1H-INDAZOLE

CAS No.: 885272-33-3

Cat. No.: B1421477 Get Quote

Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere

for indole and purine systems. While the 3-position is classically exploited for hinge-binding in

kinase inhibitors, the 6-position has emerged as a critical vector for modulating

physicochemical properties, potency, and selectivity.

This guide objectively compares 6-substituted indazoles against alternative substitution

patterns (specifically 3- and 5-substituted analogs). It synthesizes experimental data regarding

kinase inhibition (VEGFR, FGFR) and enzymatic targets (IDO1), providing a roadmap for

optimizing this specific vector.

Comparative Analysis: Why Target the 6-Position?
In drug design, the choice of substitution vector dictates the molecule's trajectory through the

development pipeline. The table below compares the 6-position against the more synthetically

accessible 3- and 5-positions.
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Feature
6-Position

Substitution

5-Position

Substitution

3-Position

Substitution

Primary Role

Solvent Front /

Hydrophobic Pocket

Extension

Core Hydrophobic

Core Interaction

Hinge Binding /

Gatekeeper

Interaction

Metabolic Stability

High Liability (prone to

oxidation); often

blocked with F/Cl or

used as a solubilizing

handle.

Moderate; often

buried in the binding

pocket.

Variable; depends on

the linker.

Synthetic Accessibility

Challenging: Direct

EAS is difficult.

Requires de novo ring

synthesis or SNAr

strategies.

High: Direct

nitration/halogenation

favors C5.

High: Facile

functionalization via

halogenation or

acylation.

Selectivity Impact

High: Extends into

variable regions of the

ATP pocket (e.g.,

Axitinib).

Low to Moderate:

Often interacts with

conserved residues.

High: Dictates the

primary scaffold

orientation.

The "Axitinib Effect": A Case Study in 6-Substitution
The clinical success of Axitinib (Inlyta), a VEGFR inhibitor, underscores the power of the 6-

position.

Structure: Indazole core with a styryl group at C3 and a N-methylbenzamide sulfide at C6.

Mechanism: The C3 substituent binds the hinge region. The C6-substituent extends into a

hydrophobic pocket adjacent to the ATP binding site.

Comparative Insight: Removal or relocation of the C6-sulfide moiety results in a >100-fold

loss of potency against VEGFR2, demonstrating that the 6-position is not merely a bystander

but a primary driver of affinity.
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Structure-Activity Relationship (SAR) Deep Dive
A. Electronic and Steric Modulation at C6
Experimental data indicates that the C6 position is highly sensitive to electronic perturbation.

Electron Donating Groups (EDGs):

6-Amino / 6-Methoxy: In IDO1 inhibitors, a 6-amino group is crucial. It acts as a hydrogen

bond donor to active site residues (e.g., heme propionates).

Data Point: In a study of IDO1 inhibitors, replacing the 6-amino group with a 6-H or 6-nitro

resulted in complete loss of activity (IC50 > 50 µM vs 0.4 µM for the 6-amino analog) [1,

2].

Electron Withdrawing Groups (EWGs):

6-Fluoro / 6-Chloro: Often used to block metabolic soft spots. In FGFR inhibitors, 6-chloro

substitution enhances lipophilicity and metabolic stability without disrupting the core

binding mode [3].

B. The "Solubility Handle" Strategy
Because the 6-position often points towards the solvent interface in many kinase crystal

structures (e.g., CDK, VEGFR), it is the ideal location to append solubilizing groups

(morpholine, piperazine) without incurring a steric penalty in the binding pocket.

Protocol: Append a solubilizing tail via a flexible linker (ether or amine) at C6.

Outcome: 6-substituted piperazinyl-indazoles frequently show 10-20x better aqueous

solubility compared to their 4- or 5-substituted regioisomers.

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of 6-Aminoindazoles (The IDO1 Pathway)
Rationale: Direct nitration of indazole yields 5-nitroindazole. To access the 6-amino core, one

must utilize a cyclization strategy or separate minor isomers from methylation.
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Workflow:

Starting Material: 6-Nitroindazole (commercially available or synthesized via diazotization of

2-methyl-5-nitroaniline).

Methylation (Regio-control Checkpoint):

React 6-nitroindazole with MeI/K2CO3 in DMF.

Checkpoint: This yields two isomers:

-methyl (Major) and

-methyl (Minor).[1]

Validation: Verify via 2D-NMR (NOESY). The

-methyl proton shows NOE with H7;

-methyl shows NOE with H3.

Reduction:

Hydrogenation (

, Pd/C) in MeOH.

Yield: Quantitatively converts 6-nitro to 6-amino.[1][2]

Reductive Amination (Library Generation):

React 6-aminoindazole with various aryl aldehydes using

in acetic acid/MeOH.

Target: Secondary amines (e.g., Compound 36 in literature).

Protocol B: Suzuki-Miyaura Coupling at C6
Rationale: For installing aryl/heteroaryl groups (as seen in Axitinib analogs).
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Precursor: 6-Bromo-1H-indazole (Protected at N1 with THP or Boc).

Catalyst System:

(5 mol%) or

/XPhos.

Conditions: Aryl boronic acid (1.5 eq),

(2 eq), Dioxane/Water (4:1), 90°C, 12h.

Deprotection: Acidic hydrolysis (HCl/MeOH) to remove N1 protection.

Visualization of Signaling & Synthetic Logic
The following diagram illustrates the dual-pathway logic: the biological signaling inhibition

(VEGFR/IDO1) and the synthetic divergence required to access these 6-substituted cores.

Synthetic Workflow

Biological Mechanism

6-Nitroindazole Methylation (MeI) Isomer Separation
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Figure 1: Integrated workflow showing the synthetic route to 6-substituted indazoles and their

divergent biological mechanisms against IDO1 (metabolic enzyme) and VEGFR (kinase).

Data Summary: Potency Comparison
The following data summarizes the impact of 6-substitution on potency in Human Colorectal

Cancer cells (HCT116), a standard model for IDO1-dependent proliferation [1].
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Compound ID
Substitution (R-
Group at C6)

IC50 (µM) Interpretation

Ref (Unsub) H > 50 Inactive scaffolding.

Cmpd 9
Nitro (

)
> 50

Electron withdrawing

group is unfavorable

here.

Cmpd 11
Amino (

)
14.3

Hydrogen bond donor

restores moderate

activity.

Cmpd 36 4-Fluorobenzylamino 0.4 ± 0.3

Lead: Lipophilic tail +

H-bond donor

optimizes fit.

Analog X
Acetamide (

)
> 20

Capping the amine

destroys H-bond

donor capability.

Key Insight: The dramatic shift from IC50 > 50 µM to 0.4 µM upon adding the 4-fluorobenzyl

group at the 6-amino position confirms that this region tolerates bulk and drives potency via

hydrophobic interactions, provided the essential N-H donor remains intact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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